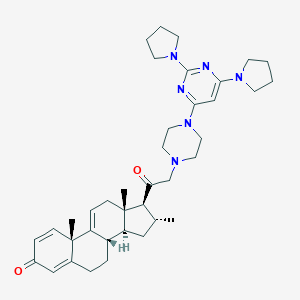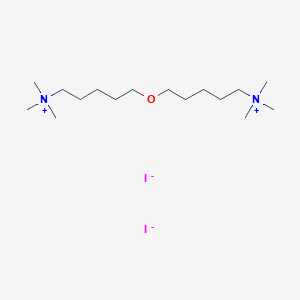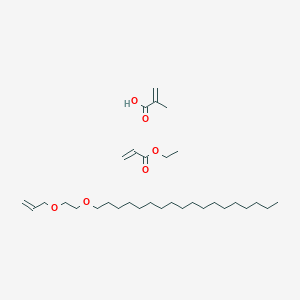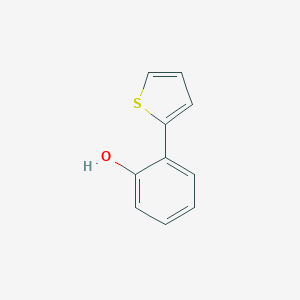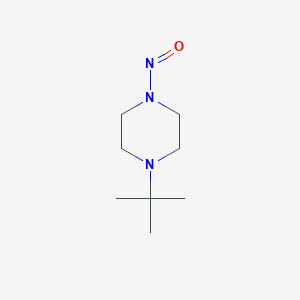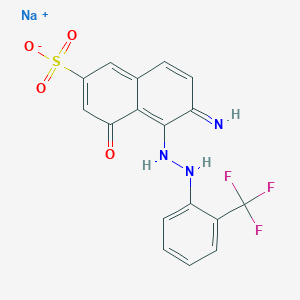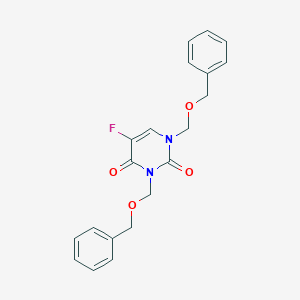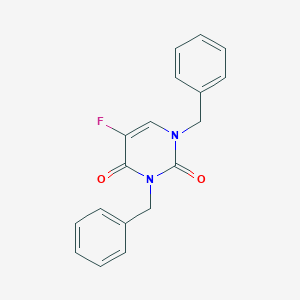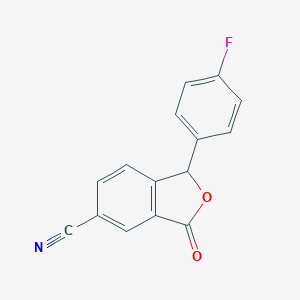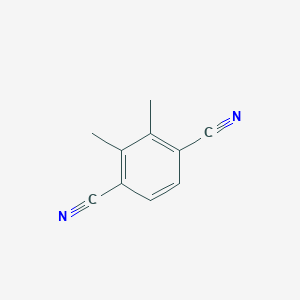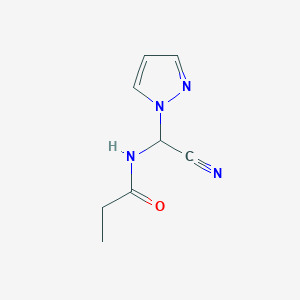
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPP or CPP-ACP and has been widely studied for its unique properties and functions.
Mecanismo De Acción
The mechanism of action of N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide involves its ability to inhibit the growth and metabolism of microorganisms. It does this by disrupting the cell membrane and cell wall of the microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the formation of dental caries by promoting remineralization of tooth enamel. It also has the ability to reduce the adhesion of bacteria to tooth surfaces, thereby preventing the formation of dental plaque.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other antimicrobial agents. However, its limitations include its solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide. One area of research is the development of new formulations for use in oral care products. Another area of research is the investigation of its potential applications in other fields such as agriculture and food preservation. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.
Métodos De Síntesis
The synthesis of N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide involves the reaction of 1-cyano-1H-pyrazole with 3-aminopropionitrile in the presence of a base such as potassium carbonate. The final product is obtained by purification and crystallization.
Aplicaciones Científicas De Investigación
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and is effective against a range of microorganisms such as Streptococcus mutans, Lactobacillus acidophilus, and Actinomyces viscosus. This makes it a promising candidate for use in oral care products such as toothpaste and mouthwash.
Propiedades
Número CAS |
110023-60-4 |
|---|---|
Nombre del producto |
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide |
Fórmula molecular |
C8H10N4O |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
N-[cyano(pyrazol-1-yl)methyl]propanamide |
InChI |
InChI=1S/C8H10N4O/c1-2-8(13)11-7(6-9)12-5-3-4-10-12/h3-5,7H,2H2,1H3,(H,11,13) |
Clave InChI |
RIHZYYIYOFMZRX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C#N)N1C=CC=N1 |
SMILES canónico |
CCC(=O)NC(C#N)N1C=CC=N1 |
Sinónimos |
Propanamide, N-(cyano-1H-pyrazol-1-ylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






